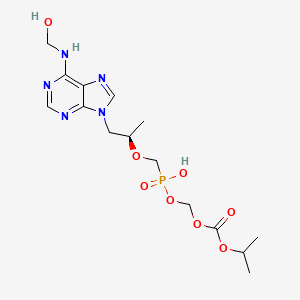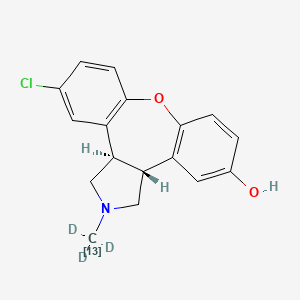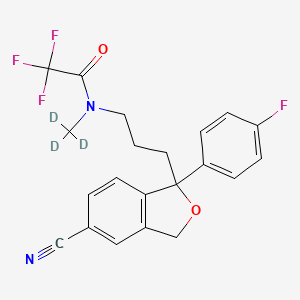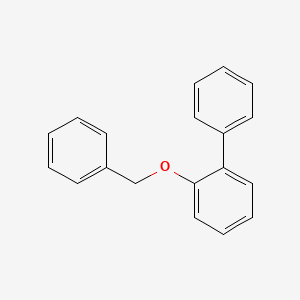
(2-Bromoethyl-1,1,2,2-d4)-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromoethyl-1,1,2,2-d4)-benzene is a deuterated organic compound, where the hydrogen atoms in the ethyl group are replaced with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethyl-1,1,2,2-d4)-benzene typically involves the bromination of deuterated ethylbenzene. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated ethylbenzene and bromine, with stringent control over reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromoethyl-1,1,2,2-d4)-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to (2-Ethyl-1,1,2,2-d4)-benzene using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can convert the ethyl group to a carboxylic acid group, forming (2-Bromoethyl-1,1,2,2-d4)-benzoic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents such as water or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed
Substitution: (2-Hydroxyethyl-1,1,2,2-d4)-benzene, (2-Cyanoethyl-1,1,2,2-d4)-benzene.
Reduction: (2-Ethyl-1,1,2,2-d4)-benzene.
Oxidation: (2-Bromoethyl-1,1,2,2-d4)-benzoic acid.
Wissenschaftliche Forschungsanwendungen
(2-Bromoethyl-1,1,2,2-d4)-benzene is widely used in various fields of scientific research:
Chemistry: As a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: As a precursor in the synthesis of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Used in the production of specialty chemicals and materials with enhanced stability and performance.
Wirkmechanismus
The mechanism of action of (2-Bromoethyl-1,1,2,2-d4)-benzene depends on the specific application. In chemical reactions, the presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect. In biological systems, the deuterated compound may exhibit different metabolic pathways compared to its non-deuterated counterpart, leading to altered biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Bromoethyl)-benzene: The non-deuterated analog of (2-Bromoethyl-1,1,2,2-d4)-benzene.
(2-Chloroethyl-1,1,2,2-d4)-benzene: A similar deuterated compound with a chlorine atom instead of bromine.
(2-Bromoethyl-1,1,2,2-d4)-toluene: A deuterated compound with a methyl group on the benzene ring.
Uniqueness
This compound is unique due to the presence of deuterium, which imparts distinct spectroscopic properties and increased stability. This makes it particularly valuable in research applications where precise tracking and analysis of the compound are required.
Eigenschaften
Molekularformel |
C8H9Br |
|---|---|
Molekulargewicht |
189.09 g/mol |
IUPAC-Name |
(2-bromo-1,1,2,2-tetradeuterioethyl)benzene |
InChI |
InChI=1S/C8H9Br/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2/i6D2,7D2 |
InChI-Schlüssel |
WMPPDTMATNBGJN-KXGHAPEVSA-N |
Isomerische SMILES |
[2H]C([2H])(C1=CC=CC=C1)C([2H])([2H])Br |
Kanonische SMILES |
C1=CC=C(C=C1)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


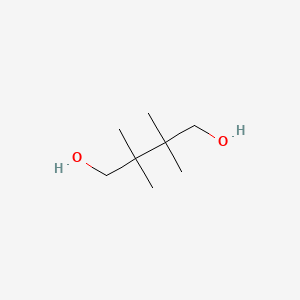
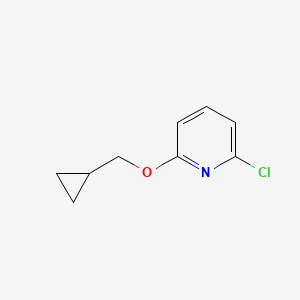

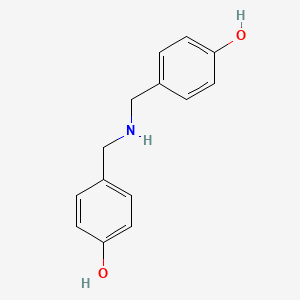
![alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13444816.png)
![(3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid](/img/structure/B13444821.png)
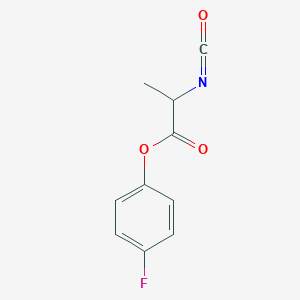
![methyl (1S,2R,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13444836.png)
